1-(9-Bromophenanthren-3-yl)-2-dimethylamino-propan-1-one
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Overview
Description
1-(9-Bromophenanthren-3-yl)-2-dimethylamino-propan-1-one is a complex organic compound with significant interest in various scientific fields. This compound is characterized by the presence of a bromophenanthrene moiety attached to a dimethylamino-propanone structure. The unique arrangement of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of extensive research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(9-Bromophenanthren-3-yl)-2-dimethylamino-propan-1-one typically involves multi-step organic reactions. One common method includes the bromination of phenanthrene to obtain 9-bromophenanthrene, followed by its reaction with dimethylamino-propanone under controlled conditions. The reaction conditions often involve the use of solvents like toluene or dichloromethane, and catalysts such as palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and coupling reactions in specialized reactors. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(9-Bromophenanthren-3-yl)-2-dimethylamino-propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the bromine site, where nucleophiles like amines or thiols replace the bromine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted phenanthrene derivatives.
Scientific Research Applications
1-(9-Bromophenanthren-3-yl)-2-dimethylamino-propan-1-one finds applications in various scientific domains:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological effects and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(9-Bromophenanthren-3-yl)-2-dimethylamino-propan-1-one involves its interaction with specific molecular targets and pathways. The bromophenanthrene moiety can intercalate with DNA, affecting transcription and replication processes. The dimethylamino group may interact with cellular receptors or enzymes, modulating their activity. These interactions can lead to various biological effects, including cytotoxicity and inhibition of cell proliferation .
Comparison with Similar Compounds
9-Bromophenanthrene: Shares the bromophenanthrene moiety but lacks the dimethylamino-propanone structure.
Phenanthrene: The parent compound without bromination or additional functional groups.
Dimethylamino-propanone: Contains the dimethylamino-propanone structure but lacks the bromophenanthrene moiety.
Uniqueness: 1-(9-Bromophenanthren-3-yl)-2-dimethylamino-propan-1-one is unique due to the combination of the bromophenanthrene and dimethylamino-propanone structures. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
7473-79-2 |
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Molecular Formula |
C19H19BrClNO |
Molecular Weight |
392.7 g/mol |
IUPAC Name |
1-(9-bromophenanthren-3-yl)-2-(dimethylamino)propan-1-one;hydrochloride |
InChI |
InChI=1S/C19H18BrNO.ClH/c1-12(21(2)3)19(22)14-9-8-13-11-18(20)16-7-5-4-6-15(16)17(13)10-14;/h4-12H,1-3H3;1H |
InChI Key |
LBIHEBSSCKNVEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC2=C(C=C1)C=C(C3=CC=CC=C32)Br)N(C)C.Cl |
Origin of Product |
United States |
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